molecular formula C22H12F3NO5 B5094438 7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one

7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B5094438
M. Wt: 427.3 g/mol
InChI Key: IBTLMFPNUOKLJV-UHFFFAOYSA-N
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Description

7-[4-Nitro-2-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chromen-2-one core substituted with a phenyl group and a nitro-trifluoromethyl-phenoxy moiety, making it a subject of interest in medicinal chemistry and material science.

Properties

IUPAC Name

7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12F3NO5/c23-22(24,25)18-10-14(26(28)29)6-9-19(18)30-15-7-8-16-17(13-4-2-1-3-5-13)12-21(27)31-20(16)11-15/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTLMFPNUOKLJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitro-2-(trifluoromethyl)phenol and 4-phenylcoumarin.

    Formation of Ether Linkage: The phenol undergoes a nucleophilic substitution reaction with 4-phenylcoumarin in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).

    Cyclization: The intermediate product is then cyclized under acidic conditions to form the chromen-2-one core.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reaction, using continuous flow reactors, and employing advanced purification techniques like recrystallization and chromatography.

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form an amino derivative under catalytic hydrogenation conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

    Coupling Reactions: The phenoxy group can be involved in various coupling reactions, such as Suzuki or Heck coupling, to introduce additional functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts with appropriate ligands and bases like potassium carbonate (K2CO3).

Major Products:

    Reduction: 7-[4-Amino-2-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling: Extended aromatic systems with additional functional groups.

Chemistry:

    Fluorescent Probes: Used as a fluorescent probe for detecting specific ions or molecules due to its chromophore properties.

    Catalysis: Acts as a ligand in metal-catalyzed reactions.

Biology:

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

    Cell Imaging: Utilized in cell imaging studies due to its fluorescent properties.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

Industry:

    Material Science: Used in the development of advanced materials with specific optical properties.

Mechanism of Action

The mechanism by which 7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one exerts its effects is largely dependent on its interaction with molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The nitro and trifluoromethyl groups can enhance binding affinity through electronic interactions and hydrogen bonding.

Comparison with Similar Compounds

  • 7-(2-Nitro-4-(trifluoromethyl)phenoxy)-4-propyl-chromen-2-one
  • 7-(2-Nitro-4-(trifluoromethyl)phenoxy)-2,3-dihydro-1H-cyclopenta©chromen-4-one
  • 8-Methyl-7-(2-nitro-4-(trifluoromethyl)phenoxy)-4-phenyl-chromen-2-one

Comparison: Compared to these similar compounds, 7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of the phenyl group at the 4-position of the chromen-2-one core can significantly alter its electronic properties and steric interactions, making it a distinct candidate for various applications.

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